2-(Cyclopropylmethoxy)-3-fluoropyridine chemical properties and structure
2-(Cyclopropylmethoxy)-3-fluoropyridine chemical properties and structure
An In-depth Technical Guide to 2-(Cyclopropylmethoxy)-3-fluoropyridine: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Foreword: In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The pyridine scaffold, a cornerstone in drug design, offers a versatile platform for chemical modification. When functionalized with a fluorine atom and a cyclopropylmethoxy group, as in 2-(Cyclopropylmethoxy)-3-fluoropyridine, the resulting molecule presents a unique combination of properties that are highly advantageous for drug discovery and development. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field. We will delve into its chemical architecture, physicochemical properties, synthetic methodologies, and its emerging role as a valuable building block in the creation of complex therapeutic agents.
Molecular Structure and Physicochemical Properties
The chemical structure of 2-(Cyclopropylmethoxy)-3-fluoropyridine is characterized by a pyridine ring substituted at the 2-position with a cyclopropylmethoxy group and at the 3-position with a fluorine atom. This arrangement of functional groups imparts a distinct set of properties that are highly sought after in medicinal chemistry.
Structural Analysis:
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Pyridine Core: The pyridine ring is an electron-deficient aromatic heterocycle. The nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing the molecule's solubility and interactions with biological targets.
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3-Fluoro Substituent: Fluorine is the most electronegative element, and its presence on the pyridine ring has profound effects. It significantly alters the electronic distribution of the ring, increasing its stability towards oxidative metabolism. The C-F bond is strong and can modulate the pKa of nearby functional groups, which can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
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2-Cyclopropylmethoxy Group: The cyclopropyl group is a small, rigid carbocycle that introduces conformational constraint.[3] This rigidity can lock the molecule into a bioactive conformation, enhancing its binding affinity to a target protein.[3] Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl chains, making this moiety less susceptible to metabolic degradation by cytochrome P450 enzymes.[3] The ether linkage provides a degree of flexibility and can also participate in hydrogen bonding.
The interplay of these components makes 2-(Cyclopropylmethoxy)-3-fluoropyridine an attractive building block for creating molecules with enhanced potency, metabolic stability, and tailored physicochemical properties.
Physicochemical Data Summary:
The following table summarizes key computed and experimental data for 2-(Cyclopropylmethoxy)-3-fluoropyridine and related structures. Direct experimental data for the title compound is not widely published; therefore, some values are based on closely related analogs and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO | [4] |
| Molecular Weight | 167.18 g/mol | PubChem |
| Appearance | Expected to be a liquid or low-melting solid | General observation for similar compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General chemical principles |
| CAS Number | Not explicitly found for this specific isomer | - |
Synthesis and Reactivity
The synthesis of 2-(Cyclopropylmethoxy)-3-fluoropyridine typically involves a nucleophilic aromatic substitution (SNAr) reaction. The general strategy is to displace a suitable leaving group at the 2-position of a 3-fluoropyridine precursor with cyclopropylmethoxide.
Synthetic Workflow:
A plausible and efficient synthetic route starts from 2-chloro-3-fluoropyridine. The reaction proceeds by generating the cyclopropylmethoxide nucleophile in situ using a strong base, which then attacks the electron-deficient carbon at the 2-position of the pyridine ring, displacing the chloride leaving group.
Detailed Experimental Protocol:
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Preparation of the Nucleophile: To a solution of cyclopropylmethanol (1.2 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), a strong base like sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium cyclopropylmethoxide.
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Nucleophilic Substitution: A solution of 2-chloro-3-fluoropyridine (1.0 equivalent) in the same anhydrous solvent is then added dropwise to the reaction mixture at 0°C.
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Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours (typically 4-16 hours) until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Purification: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 2-(Cyclopropylmethoxy)-3-fluoropyridine.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of a strong base like NaH necessitates anhydrous conditions to prevent quenching of the base by water.
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Strong Base: A strong base is required to deprotonate the alcohol, forming the more potent alkoxide nucleophile, which is necessary for the SNAr reaction to proceed efficiently.
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Aprotic Solvent: Aprotic solvents like THF or DMF are used as they do not have acidic protons that can react with the base and are effective at solvating the reactants.
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Leaving Group: A halide, such as chloride, at the 2-position of the pyridine ring is a good leaving group, activated for displacement by the electron-withdrawing nature of the ring nitrogen and the adjacent fluorine atom.
Reactivity Insights:
The pyridine ring in 2-(Cyclopropylmethoxy)-3-fluoropyridine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the nitrogen atom and the fluorine substituent. Conversely, the ring is activated for nucleophilic attack, particularly at positions 4 and 6. The cyclopropylmethoxy group is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions.
Applications in Drug Discovery and Medicinal Chemistry
2-(Cyclopropylmethoxy)-3-fluoropyridine is primarily utilized as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The strategic incorporation of this moiety allows medicinal chemists to fine-tune the properties of a lead compound to improve its drug-like characteristics.
Role as a Synthetic Intermediate:
The presence of the pyridine nitrogen and the potential for further functionalization of the pyridine ring (e.g., through lithiation followed by reaction with an electrophile, or through cross-coupling reactions if a handle is introduced) makes this compound a versatile intermediate. For instance, a related boronate ester derivative, 2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is commercially available, highlighting the utility of this scaffold in Suzuki coupling reactions to form carbon-carbon bonds.[5]
While specific drugs containing the exact 2-(Cyclopropylmethoxy)-3-fluoropyridine fragment are not prominently documented in publicly available literature, numerous patents and research articles describe related structures in the context of developing inhibitors for various biological targets. For example, compounds containing a (cyclopropylmethoxy)pyridin substructure have been investigated as kinase inhibitors, such as inhibitors of the Mitotic checkpoint serine/threonine-protein kinase BUB1.[6]
The logical progression of using this building block in a drug discovery program can be visualized as follows:
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(Cyclopropylmethoxy)-6-fluoropyridine | C9H10FNO | CID 58047200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:1593701-74-6 | 2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Chemsrc [chemsrc.com]
- 6. BindingDB BDBM415439 2-[3-(cyclopropylmethoxy)pyridin-4-yl]-3-[(3-fluorophenyl)amino]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one::US10428063, Example 39 [bindingdb.org]
